

Application Note: Scalable Synthesis of Rhodinol from Citronella Oil

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Compound of Interest

Compound Name:	Rhodinol
CAS No.:	6812-78-8
Cat. No.:	B1218433

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Abstract

This application note details a robust, scalable protocol for the synthesis of **Rhodinol** (a high-value mixture of l-citronellol and geraniol) from Java Citronella Oil (*Cymbopogon winterianus*). [1] Unlike simple fractional distillation which yields low recovery, this method utilizes selective catalytic hydrogenation to convert the abundant citronellal content (~35%) into citronellol, thereby doubling the yield of the desired **Rhodinol** fraction. The protocol emphasizes chemoselectivity—reducing the aldehyde moiety while preserving the alkene unsaturation—using a Ruthenium on Carbon (Ru/C) or Raney Nickel catalyst system.

Introduction & Chemical Strategy

The Target: Rhodinol

Commercially, "**Rhodinol**" is a premium perfumery ingredient characterized by a deep, waxy, rosy odor.[1][2] While chemically defined as a mixture of 3,7-dimethyloct-6-en-1-ol (

-citronellol) and 3,7-dimethyloct-7-en-1-ol (

-citronellol), the highest grade "Rhodinol ex-Citronella" is a fraction rich in l-citronellol and geraniol.[1]

The Feedstock: Java Citronella

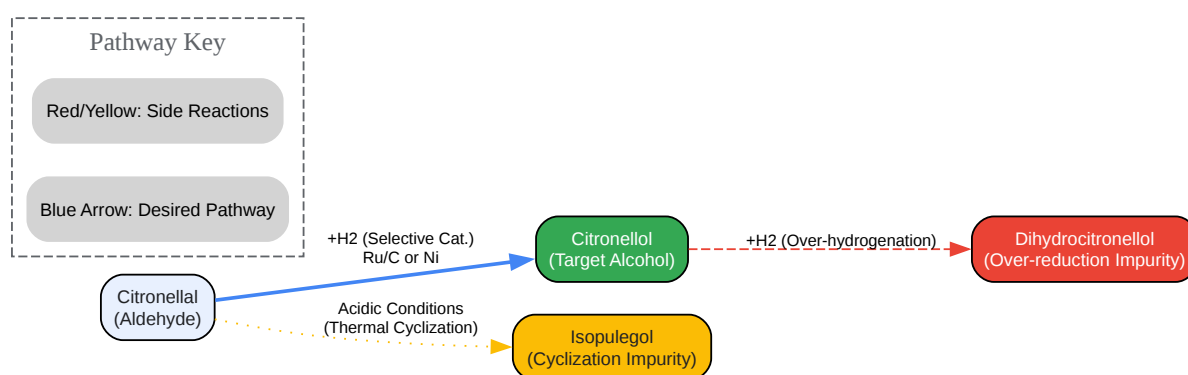
Java Citronella oil is the preferred feedstock due to its high Citronellal content.

- Citronellal (30–45%): The precursor.
- Geraniol (20–25%): Desired component, retained.[1]
- Citronellol (10–15%): Desired component, retained.[1]
- Limonene/Terpenes: Undesired low-boilers.

Reaction Pathway

The core challenge is Chemo-Selective Hydrogenation. We must reduce the carbonyl group (C=O) of citronellal to a hydroxyl group (C-OH) without hydrogenating the C=C double bond (which would yield dihydrocitronellol/dimethyloctanol, an odorless impurity).

Figure 1: Reaction Pathway & Selectivity



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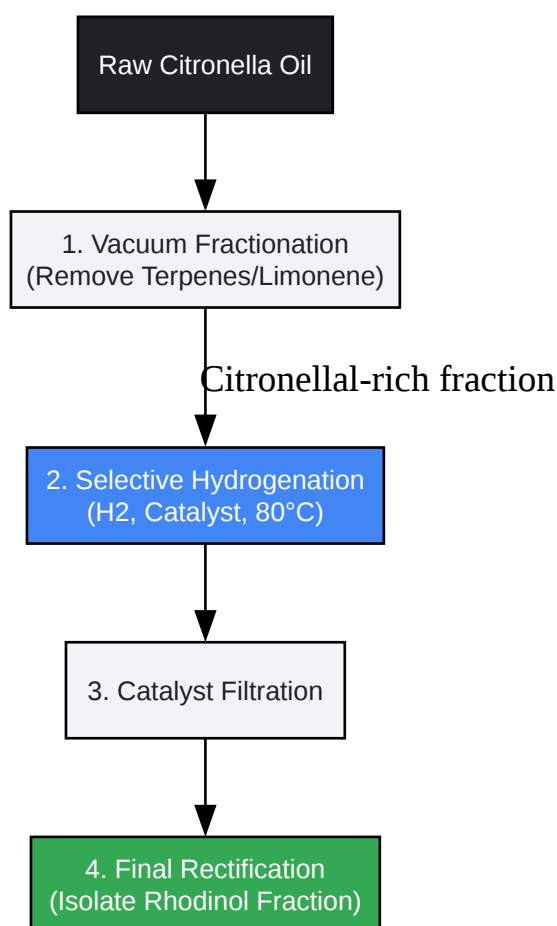
Caption: Selective hydrogenation pathway of Citronellal to Citronellol, avoiding over-reduction or cyclization.

Experimental Protocol

Materials & Equipment

- Feedstock: Crude Java Citronella Oil (min.^[1] 30% Citronellal).
- Catalyst: 5% Ruthenium on Carbon (Ru/C) OR Raney Nickel (W2 activity).
 - Note: Ru/C is preferred for higher selectivity at lower pressures.^[1]
- Solvent: Isopropanol (optional, improves mass transfer) or Neat (industrial preference).^[1]
- Reactor: High-pressure Parr autoclave (Stainless Steel 316).^[1]

Workflow Overview



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Caption: Process flow from raw oil to purified **Rhodinol**.

Step-by-Step Methodology

Step 1: Pre-Fractionation (Terpene Removal)

Rationale: Removing low-boiling terpenes (limonene, camphene) before hydrogenation increases reactor capacity and prevents side-reactions.[1]

- Load Citronella oil into a distillation flask equipped with a fractionating column (Vigreux or packed).
- Apply vacuum (10–15 mmHg).
- Heat slowly. Collect the "heads" fraction boiling below 85°C at 10 mmHg.
 - Discard/Sell: Terpene fraction (Limonene).
 - Retain: The residue (Citronellal, Citronellol, Geraniol).[2][3][4][5]

Step 2: Selective Hydrogenation (The Synthesis)

Rationale: Converting Citronellal to Citronellol.[3][4][6][7]

- Loading: Transfer the stripped oil (from Step 1) into the autoclave.
- Catalyst Addition: Add 5% Ru/C catalyst (0.5% w/w relative to oil mass).[1]
 - Alternative: Raney Nickel (1-2% w/w) can be used but requires strict pH control (keep neutral) to prevent Citronellal cyclization to Isopulegol.[1]
- Purging: Purge reactor 3x with Nitrogen, then 3x with Hydrogen.
- Reaction Conditions:
 - Pressure: Pressurize to 20–30 bar (300–450 psi) with H₂.
 - Temperature: Heat to 80–100°C.

- Agitation: High shear stirring (>800 rpm) is critical for gas-liquid-solid mass transfer.[1]
- Monitoring: Monitor H₂ uptake. The reaction typically completes in 2–4 hours when uptake plateaus.
- QC Check: Sample aliquots every hour. Analyze by GC. Stop when Citronellal < 1.0%. [1]

Step 3: Catalyst Removal[1]

- Cool reactor to <40°C.
- Vent H₂ (safety precaution: purge with N₂).[1]
- Filter the reaction mixture through a Celite bed or sintered glass filter to recover the catalyst (can be recycled).

Step 4: Final Rectification (Purification)

Rationale: Separate the **Rhodinol** (Citronellol/Geraniol) from high-boiling residues (elemol, polymerization products).[1]

- Perform high-vacuum fractional distillation (1–2 mmHg).
- Collect Main Fraction: Boiling range 85–95°C at 1 mmHg.
- Composition Target: This fraction is "**Rhodinol**."

Validation & Quality Control

Chemical Composition Targets

The final product should meet the following specifications to be classified as high-grade **Rhodinol**.

Component	Target Range (%)	Role
Citronellol	40 – 60%	Primary rosy odorant (formed + natural)
Geraniol	20 – 40%	Sweet, floral backbone (natural)
Citronellal	< 1.0%	Unreacted starting material (sharp odor)
Isopulegol	< 2.0%	Cyclization impurity (minty/herbal)
Dihydrocitronellol	< 2.0%	Over-reduction impurity

Analytical Method (GC-MS)[1][4]

- Column: DB-WAX or HP-5MS (30m x 0.25mm).[1]
- Oven Program: 60°C (2 min)
5°C/min
240°C.
- Validation: Verify the absence of the carbonyl peak (1720 cm^{-1} in IR) and the retention of the alkene stretch.

Troubleshooting & Optimization

Issue: High Isopulegol Content[1]

- Cause: Acidic sites on the catalyst or support promoted thermal cyclization (Ene reaction) of citronellal.
- Solution: Ensure the reaction medium is neutral. If using Raney Ni, wash the catalyst thoroughly to remove alkali, or add a trace of sodium acetate to buffer acidity if using carbon supports.[1]

Issue: Over-Hydrogenation (Dimethyloctanol formation)

- Cause: Reaction temperature too high or catalyst too active.[1]
- Solution: Reduce temperature to 70°C. Stop reaction immediately upon H₂ uptake plateau. Switch from Pd/C (too active for alkenes) to Ru/C (selective for carbonyls).

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